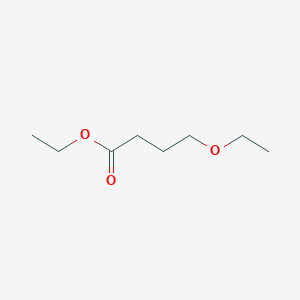

Ethyl 4-ethoxybutyrate

描述

Ethyl 4-ethoxybutyrate (CAS No. 26448-91-9) is a branched ester with the molecular formula C₈H₁₆O₃ and a molecular weight of 160.21 g/mol. Its structure comprises an ethoxy (-OCH₂CH₃) group at the fourth carbon of the butyrate backbone, esterified with an ethyl group. This compound is characterized by its moderate polarity, influenced by the ether and ester functionalities, and is typically a colorless liquid at room temperature .

属性

IUPAC Name |

ethyl 4-ethoxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-3-10-7-5-6-8(9)11-4-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQYKGEPHDRUFJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403149 | |

| Record name | Ethyl 4-ethoxybutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26448-91-9 | |

| Record name | Ethyl 4-ethoxybutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Ethyl 4-ethoxybutyrate can be synthesized through several methods. One common synthetic route involves the reaction of tert-butyl bromoacetate with 1,4-butanediol, followed by two-step oxidation and dehydration condensation . This method is advantageous for industrial production due to its strong operability, safety, and lack of by-products . Another method involves the reaction of ethyl acetate with 4-ethoxybutanoic acid under specific conditions .

化学反应分析

Ethyl 4-ethoxybutyrate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium ethoxide . The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Chemical Synthesis

1. Esterification Reactions

Ethyl 4-ethoxybutyrate is primarily used as a reactant in esterification reactions. It can be synthesized through the reaction of butyric acid with ethanol in the presence of a catalyst. This reaction is significant in producing various esters that are utilized in flavoring agents and fragrances.

2. Biocatalysis

Recent studies have explored the use of immobilized lipases for the synthesis of ethyl esters, including this compound. The application of biocatalysts allows for more efficient and environmentally friendly production methods compared to traditional chemical synthesis. For instance, lipases from Candida antarctica have shown promising results in catalyzing esterification reactions under optimized conditions, achieving high conversion rates .

Flavoring and Fragrance Industry

This compound is recognized for its pleasant fruity aroma, making it an attractive compound for use in the food and fragrance industries. It is often incorporated into flavoring formulations for beverages, candies, and baked goods to enhance sensory appeal. Its low toxicity profile further supports its use as a food additive.

Health Research Applications

1. Cough Elicitation Studies

Recent research has investigated the cough-inducing properties of ethyl butyrate and its derivatives, including this compound. Inhalation studies have shown that these compounds can elicit cough responses in healthy individuals, providing insights into respiratory responses to volatile esters. Such studies are crucial for understanding how certain compounds affect airway sensitivity and could inform therapeutic approaches for respiratory conditions .

2. Sensory Evaluation

this compound's sensory characteristics have also been studied in relation to human perception of taste and smell. Its sweet and fruity notes make it a subject of interest in sensory science, where researchers assess how different concentrations affect human sensory responses.

Environmental Applications

1. Renewable Energy Sources

The potential use of this compound as a biofuel component has garnered attention due to its favorable combustion properties. Studies suggest that blending it with traditional fuels could improve emissions profiles while providing a renewable energy source . This aligns with global efforts to reduce reliance on fossil fuels and mitigate environmental impacts.

Summary Table of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Chemical Synthesis | Used as a reactant in esterification reactions | Efficient synthesis through biocatalysis |

| Flavoring Industry | Incorporated into food products for its fruity aroma | Low toxicity; enhances sensory appeal |

| Health Research | Studied for cough elicitation and sensory evaluation | Elicits cough responses; affects airway sensitivity |

| Environmental Science | Potential biofuel component; improves emissions profiles | Supports renewable energy initiatives |

Case Studies

- Biocatalytic Synthesis of Esters : A study demonstrated the successful use of immobilized lipases from Candida antarctica for synthesizing ethyl butyrate derivatives under optimized conditions, achieving high conversion rates and demonstrating the efficiency of biocatalysis in ester production .

- Cough Response Research : Inhalation studies involving ethyl butyrate revealed that higher concentrations significantly increased cough responses among participants, offering valuable insights into respiratory reactions to volatile compounds .

- Renewable Fuel Research : Investigations into blending ethyl butyrate with diesel fuels showed promising results regarding emissions reduction while maintaining performance standards for transportation fuels .

作用机制

The mechanism of action of ethyl 4-ethoxybutyrate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release 4-ethoxybutanoic acid and ethanol, which can then participate in various biochemical processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

相似化合物的比较

Structural and Physicochemical Properties

The table below compares Ethyl 4-ethoxybutyrate with key structural analogs, highlighting differences in functional groups, molecular weight, and physical properties:

Key Observations :

- Ethyl 4-acetylbutyrate exhibits a higher boiling point (221–222°C) compared to simpler esters like ethyl butyrate (~121°C), attributed to increased molecular weight and ketone polarity .

- Ethyl 4-(methylthio)butyrate demonstrates how sulfur-containing groups alter solubility and stability, with thioethers being less polar than ethers .

Reactivity and Functional Group Influence

- This compound: The ethoxy group is relatively stable under neutral conditions but may undergo acid-catalyzed cleavage to release ethanol and form a carboxylic acid derivative. The ester group is susceptible to hydrolysis under basic or enzymatic conditions .

- Ethyl 4-Acetylbutyrate : The ketone group enables reactions such as condensation (e.g., aldol) or reduction to secondary alcohols. Its ester group shares similar hydrolytic sensitivity to this compound .

- Ethyl 4-Chlorobutyrate : The chloride substituent can participate in nucleophilic substitutions (e.g., SN2 with amines or alkoxides) or elimination reactions, offering pathways to diversify the carbon chain .

- Ethyl 4-(3-Chlorophenyl)-4-oxobutyrate : The aryl chloride and ketone groups enable electrophilic aromatic substitution and ketone-specific reactions (e.g., Grignard additions), making it a versatile intermediate in pharmaceutical synthesis .

生物活性

Ethyl 4-ethoxybutyrate (C8H16O3) is an organic compound that has garnered interest in various fields due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is classified as an ester, characterized by the following properties:

- Molecular Formula : C8H16O3

- Molecular Weight : 160.21 g/mol

- Boiling Point : 183-186 °C

- Density : 0.928 g/mL at 25 °C

- Refractive Index : 1.413

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a variety of pathogens. A study focused on its efficacy against Burkholderia species, which are known for their intrinsic resistance to many antibiotics. The minimal inhibitory concentration (MIC) was determined to be approximately 0.45% (wt/vol), demonstrating significant bactericidal activity without promoting stable antimicrobial resistance .

The mode of action of this compound appears to be multifactorial, involving:

- Intracellular Oxidation : The compound induces oxidative stress within bacterial cells, leading to cellular damage and death.

- Altered Permeability : this compound affects the permeability of bacterial membranes, facilitating the entry of reactive species.

- Stress Response Activation : It triggers various genetic pathways associated with stress responses, including those involved in damage repair and intracellular pH regulation .

Study on Antioxidant Properties

A study evaluated the antioxidant properties of bioactive oligomers derived from this compound. These oligomers demonstrated significant free radical scavenging activity, suggesting potential applications in food preservation and cosmetics .

Inflammatory Disease Models

This compound has been investigated for its therapeutic potential in inflammatory diseases. In animal models, it exhibited anti-inflammatory effects by modulating immune responses, particularly through interactions with histamine receptors .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。